molecular formula C15H9F2NO B13764718 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde CAS No. 590390-93-5

2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B13764718
CAS No.: 590390-93-5
M. Wt: 257.23 g/mol
InChI Key: PXNSLJJUUSVASF-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a difluorophenyl group attached to the indole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,4-difluoroaniline with isatin under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-1H-indole-3-carboxylic acid
  • 2-(2,4-Difluorophenyl)-1H-indole-3-methanol
  • 2-(2,4-Difluorophenyl)-1H-indole-3-nitrile

Uniqueness

2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the difluorophenyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

590390-93-5

Molecular Formula

C15H9F2NO

Molecular Weight

257.23 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H9F2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H

InChI Key

PXNSLJJUUSVASF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)F)F)C=O

Origin of Product

United States

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